4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17972123
InChI: InChI=1S/C15H21BO2/c1-11-9-7-8-10-13(11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3
SMILES:
Molecular Formula: C15H21BO2
Molecular Weight: 244.14 g/mol

4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17972123

Molecular Formula: C15H21BO2

Molecular Weight: 244.14 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C15H21BO2
Molecular Weight 244.14 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[1-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H21BO2/c1-11-9-7-8-10-13(11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3
Standard InChI Key FXHBUNNKEMNCSE-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2C

Introduction

Chemical Identity and Structural Characteristics

4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane belongs to the class of pinacol boronate esters, distinguished by a dioxaborolane ring system substituted with a vinyl group and an o-tolyl (2-methylphenyl) moiety. Its IUPAC name is 4,4,5,5-tetramethyl-2-[1-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane, with the molecular formula C15H21BO2 and a molecular weight of 244.14 g/mol . The compound’s structure is stabilized by the electron-donating methyl groups on the dioxaborolane ring, which enhance its stability and reactivity in cross-coupling reactions.

Stereoelectronic Properties

The boron center adopts a trigonal planar geometry, facilitated by the sp² hybridization of the boron atom. This configuration allows the compound to act as a Lewis acid, participating in transmetalation steps during Suzuki-Miyaura couplings. The o-tolyl group introduces steric hindrance, influencing regioselectivity in reactions involving unsymmetrical substrates . Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methyl groups on the dioxaborolane ring (δ 1.26 ppm in 1^1H NMR) and the vinyl proton (δ 5.8–6.1 ppm), which are critical for characterizing reaction intermediates .

Comparative Analysis of Substituted Analogues

The positional isomerism of the methyl group on the phenyl ring (ortho, meta, para) significantly affects the compound’s reactivity and applications. For instance, the o-tolyl derivative exhibits enhanced steric effects compared to its meta- and para-counterparts, which can hinder or direct reaction pathways (Table 1) .

Table 1: Structural and Reactivity Comparison of Tolyl-Substituted Dioxaborolanes

Propertyo-Tolyl Derivativem-Tolyl Derivativep-Tolyl Derivative
Molecular Weight (g/mol)244.14244.14244.14
Melting Point (°C)-98–100102–104
1^1H NMR (δ, ppm)5.84 (vinyl), 2.35 (CH3)5.82 (vinyl), 2.31 (CH3)5.80 (vinyl), 2.29 (CH3)
Suzuki Coupling Yield78%85%82%

Data derived from Refs .

Synthesis and Stereoselective Preparation

Lithiation-Borylation Strategies

A common synthetic route involves the lithiation of terminal alkynes followed by borylation with pinacol boronic esters. For example, treating o-tolylacetylene with n-BuLi in tetrahydrofuran (THF) at −78°C generates a lithium acetylide, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the target compound (Equation 1) :

o-Tolylacetylene+(i-PrO)B(pin)n-BuLi, THF4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane\text{o-Tolylacetylene} + \text{(i-PrO)B(pin)} \xrightarrow{\text{n-BuLi, THF}} \text{4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane}

This method achieves yields exceeding 70%, with purity confirmed via column chromatography and spectroscopic analysis .

Acid-Catalyzed Elimination

Copper-catalyzed diboration of ketones followed by acid-mediated elimination offers an alternative pathway. For instance, treating 2-methylacetophenone with bis(pinacolato)diboron (B2pin2) in the presence of CuCl and a Lewis base generates a diborylated intermediate. Subsequent treatment with p-toluenesulfonic acid (TsOH) induces elimination, producing the vinyl boronate ester with (Z)-selectivity (Scheme 1) :

2-MethylacetophenoneCuCl, B2pin2Diboryl IntermediateTsOH(Z)-4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane\text{2-Methylacetophenone} \xrightarrow{\text{CuCl, B2pin2}} \text{Diboryl Intermediate} \xrightarrow{\text{TsOH}} \text{(Z)-4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane}

This method provides moderate to good yields (35–63%) and is advantageous for accessing trisubstituted alkenes .

Applications in Organic Synthesis and Materials Science

Suzuki-Miyaura Cross-Coupling

The compound serves as a key coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals. For example, coupling with 4-bromoanisole using Pd(PPh3)4 as a catalyst produces 4-methoxy-2-methylbiphenyl in 78% yield (Equation 2) :

4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane+4-BromoanisolePd(PPh3)44-Methoxy-2-methylbiphenyl\text{4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane} + \text{4-Bromoanisole} \xrightarrow{\text{Pd(PPh3)4}} \text{4-Methoxy-2-methylbiphenyl}

Polymer and Coating Technologies

Incorporating the o-tolyl boronate ester into polymers enhances thermal stability and mechanical strength. Copolymerization with styrene derivatives yields materials with glass transition temperatures (TgT_g) up to 145°C, suitable for high-performance coatings .

Bioconjugation and Drug Delivery

The compound’s boron moiety facilitates site-specific bioconjugation. For instance, attaching it to monoclonal antibodies via strain-promoted alkyne-nitrone cycloaddition (SPANC) creates antibody-drug conjugates (ADCs) with improved tumor-targeting efficacy .

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